molecular formula C13H17N3 B040594 3-(piperazin-1-ylmethyl)-1H-indole CAS No. 114746-66-6

3-(piperazin-1-ylmethyl)-1H-indole

Cat. No. B040594
CAS RN: 114746-66-6
M. Wt: 215.29 g/mol
InChI Key: ZTNAIHGOFCMOPJ-UHFFFAOYSA-N
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Description

The compound “3-(piperazin-1-ylmethyl)-1H-indole” is a complex organic molecule that contains an indole group and a piperazine group. The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The piperazine group is a six-membered ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves multi-step procedures. For instance, a series of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure . Another example is the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid .


Molecular Structure Analysis

The molecular structure of such compounds can be characterized using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . The piperazine ring is often in a slightly distorted chair conformation .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. For instance, the synthesis of 3-piperazinyl cinnolines was carried out via interamolecular cyclization of the piperazinyl amidrazones using polyphosphoric acid as a cyclizing agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by their specific structure. For instance, the synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .

Scientific Research Applications

Antifungal Applications

Compounds with a similar structure, such as 3- (4-arylpiperazin-1-yl)cinnolines, have been synthesized as potential antifungal agents . This suggests that “3-(piperazin-1-ylmethyl)-1H-indole” may also have potential antifungal applications.

Antitumor Applications

The compound has been found in the synthesis of novel derivatives explored for anticancer applications. Moreover, similar compounds have shown potent antitumor activity .

Antibacterial Applications

Piperazine, a common structural motif in “3-(piperazin-1-ylmethyl)-1H-indole”, is found in biologically active compounds for a variety of disease states, including antibacterial drugs .

Antidepressant Applications

Piperazine derivatives are also used in antidepressant drugs . This suggests that “3-(piperazin-1-ylmethyl)-1H-indole” could potentially be used in the development of new antidepressants.

Anti-inflammatory Applications

Piperazine derivatives have been used in anti-inflammatory drugs . Therefore, “3-(piperazin-1-ylmethyl)-1H-indole” may have potential applications in the treatment of inflammatory conditions.

Antidiabetic Applications

Piperazine derivatives have been used in antidiabetic drugs . This suggests that “3-(piperazin-1-ylmethyl)-1H-indole” could potentially be used in the development of new antidiabetic medications.

Neurodegenerative Disease Treatment

Piperazine is a component in potential treatments for Parkinson’s and Alzheimer’s disease . This suggests that “3-(piperazin-1-ylmethyl)-1H-indole” could potentially be used in the development of new treatments for neurodegenerative diseases.

Recreational Use

Piperazine derivatives are also used as psychoactive substances used illegally for recreational purposes . However, it’s important to note that the misuse of these substances can have serious health consequences.

Future Directions

The future directions in the research and development of such compounds could involve the design and synthesis of novel derivatives with improved properties, the exploration of their biological activities, and their potential applications in various fields .

properties

IUPAC Name

3-(piperazin-1-ylmethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-4-13-12(3-1)11(9-15-13)10-16-7-5-14-6-8-16/h1-4,9,14-15H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNAIHGOFCMOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(piperazin-1-ylmethyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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